3-(4-Bromophenyl)cyclobutanone
Overview
Description
3-(4-Bromophenyl)cyclobutanone is a chemical compound that is part of the cyclobutanone family, characterized by a four-carbon ring structure with a ketone functional group. The presence of a bromophenyl group attached to this ring adds to its chemical reactivity and potential for further chemical transformations.
Synthesis Analysis
The synthesis of cyclobutanone derivatives can be complex due to the strain in the four-membered ring. In the context of 3-(4-Bromophenyl)cyclobutanone, although not directly synthesized in the provided papers, related compounds have been synthesized through various methods. For instance, cyclobuta(1,2-d)benzyne, a related compound, has been generated from 4,5-bromoiodobenzocyclobutene using magnesium or butyllithium, which suggests that similar methods could potentially be applied to synthesize 3-(4-Bromophenyl)cyclobutanone .
Molecular Structure Analysis
The molecular structure of cyclobutanone derivatives is characterized by the cyclobutane core, which is a four-membered carbon ring. This ring structure imposes angle strain due to the deviation from the ideal tetrahedral angle of 109.5 degrees, leading to increased reactivity. The addition of a bromophenyl group at the 3-position would likely influence the electronic distribution and steric hindrance, affecting the molecule's reactivity and interaction with other chemical species .
Chemical Reactions Analysis
Cyclobutanone derivatives undergo various chemical reactions, often facilitated by the ring strain. For example, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with methanolic potassium hydroxide leads to the formation of different products depending on the conditions, indicating that the compound can participate in ring-opening reactions and the formation of haloester intermediates . Similarly, the generation and trapping of cyclobuta(1,2-d)benzyne demonstrate the reactivity of strained cyclobutanone derivatives in forming adducts and dimerization products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Bromophenyl)cyclobutanone would be influenced by both the cyclobutanone core and the bromophenyl substituent. The bromine atom is a heavy, polarizable group that can engage in various interactions, such as halogen bonding, which could affect the compound's boiling point, solubility, and reactivity. The ketone functional group would contribute to the compound's ability to form hydrogen bonds and its reactivity in nucleophilic addition reactions. The ring strain in the cyclobutanone core would make the compound more reactive compared to less strained analogs .
Scientific Research Applications
“3-(4-Bromophenyl)cyclobutanone” is a specific type of cyclobutanone, which is an organic compound that falls under the category of cyclic ketones . While detailed information on its specific applications is not readily available, cyclobutanones in general have been used in various scientific research applications. Here are some potential applications based on the properties of cyclobutanones:
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Organic Synthesis
- Cyclobutanones are often used as building blocks in the synthesis of natural products and pharmaceuticals . They can be easily prepared by reliable synthetic methods such as [2+2] cycloadditions .
- Due to their inherent ring strain, the selective modification of their structures can be strategically used in organic synthesis . Ring enlargement and ring contraction can be obtained regio- and stereoselectively by using a certain number of reaction conditions .
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Pharmaceutical Research
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Material Science
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Chemical Synthesis
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Chemical Research
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Educational Purposes
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).
Future Directions
Future research on 3-(4-Bromophenyl)cyclobutanone should focus on:
- Elucidating its biological activity and potential applications.
- Investigating its reactivity in various synthetic transformations.
- Determining its stability under different conditions.
For more detailed information, you can refer to the provided sources:
- Sigma-Aldrich: Cyclobutanone, 3-(4-bromophenyl)-
- Mol-Instincts: 3-(4-Bromophenyl)cyclobutanone Chemical Structure
properties
IUPAC Name |
3-(4-bromophenyl)cyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQRHYVNXUDNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404624 | |
Record name | 3-(4-Bromophenyl)cyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)cyclobutanone | |
CAS RN |
254892-91-6 | |
Record name | 3-(4-Bromophenyl)cyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-bromophenyl)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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